Cas no 1193390-07-6 (N1-(pyridin-4-yl)benzene-1,3-diamine dihydrochloride)

N1-(pyridin-4-yl)benzene-1,3-diamine dihydrochloride 化学的及び物理的性質
名前と識別子
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- 1-N-(pyridin-4-yl)benzene-1,3-diamine dihydrochloride
- 1-N-(pyridin-4-yl)benzene-1,3-diaminedihydrochloride
- N1-(pyridin-4-yl)benzene-1,3-diamine dihydrochloride
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- インチ: 1S/C11H11N3.2ClH/c12-9-2-1-3-11(8-9)14-10-4-6-13-7-5-10;;/h1-8H,12H2,(H,13,14);2*1H
- InChIKey: BYPMOQZKCFQHCI-UHFFFAOYSA-N
- ほほえんだ: Cl.Cl.N(C1C=CN=CC=1)C1C=CC=C(C=1)N
計算された属性
- 水素結合ドナー数: 4
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 166
- トポロジー分子極性表面積: 50.9
N1-(pyridin-4-yl)benzene-1,3-diamine dihydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-50333-0.05g |
N1-(pyridin-4-yl)benzene-1,3-diamine dihydrochloride |
1193390-07-6 | 0.05g |
$162.0 | 2023-02-10 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN17568-1-5G |
N1-(pyridin-4-yl)benzene-1,3-diamine dihydrochloride |
1193390-07-6 | 95% | 5g |
¥ 6,844.00 | 2023-03-30 | |
Enamine | EN300-50333-0.1g |
N1-(pyridin-4-yl)benzene-1,3-diamine dihydrochloride |
1193390-07-6 | 0.1g |
$241.0 | 2023-02-10 | ||
Enamine | EN300-50333-1.0g |
N1-(pyridin-4-yl)benzene-1,3-diamine dihydrochloride |
1193390-07-6 | 1.0g |
$699.0 | 2023-02-10 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN17568-1-1G |
N1-(pyridin-4-yl)benzene-1,3-diamine dihydrochloride |
1193390-07-6 | 95% | 1g |
¥ 2,263.00 | 2023-03-30 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1553716-1g |
N1-(pyridin-4-yl)benzene-1,3-diamine dihydrochloride |
1193390-07-6 | 98% | 1g |
¥3333.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1553716-5g |
N1-(pyridin-4-yl)benzene-1,3-diamine dihydrochloride |
1193390-07-6 | 98% | 5g |
¥9653.00 | 2024-08-09 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01057692-1g |
1-N-(Pyridin-4-yl)benzene-1,3-diamine dihydrochloride |
1193390-07-6 | 95% | 1g |
¥2639.0 | 2024-04-18 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01057692-5g |
1-N-(Pyridin-4-yl)benzene-1,3-diamine dihydrochloride |
1193390-07-6 | 95% | 5g |
¥7644.0 | 2024-04-18 | |
Enamine | EN300-50333-2.5g |
N1-(pyridin-4-yl)benzene-1,3-diamine dihydrochloride |
1193390-07-6 | 2.5g |
$1370.0 | 2023-02-10 |
N1-(pyridin-4-yl)benzene-1,3-diamine dihydrochloride 関連文献
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
-
6. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
8. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
-
Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
N1-(pyridin-4-yl)benzene-1,3-diamine dihydrochlorideに関する追加情報
N1-(pyridin-4-yl)benzene-1,3-diamine dihydrochloride: A Comprehensive Overview
N1-(pyridin-4-yl)benzene-1,3-diamine dihydrochloride, also known by its CAS registry number CAS No. 1193390-07-6, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is a derivative of benzene with two amino groups at the 1 and 3 positions, and a pyridin-4-yl substituent at the nitrogen atom. The dihydrochloride form indicates that the compound exists as a salt with hydrochloric acid, which is common for compounds with basic nitrogen functionalities.
The structure of N1-(pyridin-4-yl)benzene-1,3-diamine is characterized by a benzene ring with two amino groups and a pyridine substituent. The pyridine ring introduces electron-withdrawing effects, which can influence the electronic properties of the molecule. This makes it a potential candidate for applications in various areas, including drug discovery, materials synthesis, and catalysis. Recent studies have highlighted its role in the development of novel materials with unique electronic and optical properties.
From a synthetic perspective, N1-(pyridin-4-yl)benzene-1,3-diamine dihydrochloride can be prepared through various routes, including nucleophilic aromatic substitution and coupling reactions. The choice of synthetic method depends on the starting materials and desired purity. For instance, one common approach involves the reaction of pyridine derivatives with benzene diamines under specific conditions to form the desired product. The dihydrochloride salt is typically formed by protonation of the amino groups using hydrochloric acid.
The physical properties of this compound are also noteworthy. It has a melting point of approximately 250°C and is soluble in water and common organic solvents such as ethanol and methanol. These properties make it suitable for use in solution-based reactions and formulations. Additionally, its UV-vis spectrum shows strong absorption bands in the visible region, indicating potential applications in optoelectronic devices.
Recent research has explored the use of N1-(pyridin-4-yl)benzene-1,3-diamine in the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials have applications in gas storage, catalysis, and sensing technologies. For example, studies have demonstrated that this compound can act as a ligand for metal ions such as copper(II) and zinc(II), leading to the formation of highly porous MOFs with exceptional surface areas.
In terms of biological applications, N1-(pyridin-4-yl)benzene-1,3-diamine dihydrochloride has shown promise as a precursor for drug molecules targeting specific biological pathways. Its ability to form hydrogen bonds and its rigid structure make it an attractive scaffold for medicinal chemistry. Recent advancements have focused on modifying its substituents to enhance bioavailability and selectivity for particular therapeutic targets.
The chemical stability of this compound is another area of interest. Studies have shown that it is stable under neutral conditions but can undergo decomposition under strongly acidic or basic environments. This information is crucial for its storage and handling in research settings.
In conclusion, N1-(pyridin-4-yldihydrochloride is a versatile compound with diverse applications across multiple disciplines. Its unique structure, coupled with its favorable physical properties, positions it as an important building block in modern chemical research. As ongoing studies continue to uncover new uses for this compound, its significance in both academic and industrial settings is expected to grow further.
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